molecular formula C16H21N3 B6453422 4-methyl-1-({1-[(3-methylphenyl)methyl]azetidin-3-yl}methyl)-1H-pyrazole CAS No. 2549062-97-5

4-methyl-1-({1-[(3-methylphenyl)methyl]azetidin-3-yl}methyl)-1H-pyrazole

Cat. No.: B6453422
CAS No.: 2549062-97-5
M. Wt: 255.36 g/mol
InChI Key: BJHVQCCZYGPGAI-UHFFFAOYSA-N
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Description

4-methyl-1-({1-[(3-methylphenyl)methyl]azetidin-3-yl}methyl)-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a methyl group at the fourth position of the pyrazole ring and a complex substituent at the first position, which includes an azetidine ring and a 3-methylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-1-({1-[(3-methylphenyl)methyl]azetidin-3-yl}methyl)-1H-pyrazole typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.

    Attachment of the 3-Methylphenyl Group: The 3-methylphenyl group can be introduced via a Friedel-Crafts alkylation reaction.

    Formation of the Pyrazole Ring: The pyrazole ring is formed through the condensation of hydrazine with a 1,3-diketone or an equivalent compound.

    Final Coupling: The final step involves coupling the azetidine derivative with the pyrazole derivative under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-methyl-1-({1-[(3-methylphenyl)methyl]azetidin-3-yl}methyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be performed to remove oxygen-containing functional groups or to reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the methyl groups or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents for substitution reactions include halogens, alkyl halides, and various nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carbonylated derivatives, while reduction could produce fully saturated compounds.

Scientific Research Applications

4-methyl-1-({1-[(3-methylphenyl)methyl]azetidin-3-yl}methyl)-1H-pyrazole has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.

    Medicine: Research may focus on its potential therapeutic applications, including its use as a lead compound for drug development.

    Industry: The compound could be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 4-methyl-1-({1-[(3-methylphenyl)methyl]azetidin-3-yl}methyl)-1H-pyrazole depends on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes, receptors, or nucleic acids. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    1-phenyl-3-methyl-1H-pyrazole: Similar structure but lacks the azetidine ring.

    4-methyl-1-phenyl-1H-pyrazole: Similar structure but lacks the azetidine ring and the 3-methylphenyl group.

    1-(3-methylphenyl)-3-methyl-1H-pyrazole: Similar structure but lacks the azetidine ring.

Uniqueness

The uniqueness of 4-methyl-1-({1-[(3-methylphenyl)methyl]azetidin-3-yl}methyl)-1H-pyrazole lies in its complex substituent at the first position of the pyrazole ring, which includes both an azetidine ring and a 3-methylphenyl group. This unique structure may confer specific chemical and biological properties that are not present in simpler pyrazole derivatives.

Properties

IUPAC Name

4-methyl-1-[[1-[(3-methylphenyl)methyl]azetidin-3-yl]methyl]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3/c1-13-4-3-5-15(6-13)9-18-10-16(11-18)12-19-8-14(2)7-17-19/h3-8,16H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJHVQCCZYGPGAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2CC(C2)CN3C=C(C=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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